Benzyl (3-oxocyclohexyl)carbamate
Overview
Description
Benzyl (3-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a benzyl group attached to a 3-oxocyclohexylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3-oxocyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with 3-oxocyclohexylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-oxocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of benzyl (3-hydroxycyclohexyl)carbamate.
Substitution: Formation of substituted benzyl (3-oxocyclohexyl)carbamates.
Scientific Research Applications
Benzyl (3-oxocyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of benzyl (3-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. The compound acts as a carbamate protecting group for amines, which can be installed and removed under relatively mild conditions . The benzyl group can be removed using catalytic hydrogenation, while the carbamate moiety provides stability to the protected amine during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (4-oxocyclohexyl)carbamate
- Benzyl (2-oxocyclohexyl)carbamate
- Benzyl (3-hydroxycyclohexyl)carbamate
Uniqueness
Benzyl (3-oxocyclohexyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the 3-oxocyclohexyl moiety provides a unique steric and electronic environment, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
benzyl N-(3-oxocyclohexyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTIOGCPRWWFJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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